3-(Phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a pyrrolo[3,4-b]pyridine moiety, which is known for its biological activity, particularly as a scaffold in drug discovery. The presence of the phenylthio group enhances its chemical properties, making it a subject of interest in various scientific studies.
This compound can be synthesized through multi-step organic reactions involving various reagents and conditions tailored to introduce specific functional groups. The synthesis typically includes the formation of the pyrrolidine ring and the introduction of thioether functionalities.
3-(Phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is classified as an organic compound belonging to the category of heterocyclic compounds due to the presence of nitrogen in the pyrrole ring. It can also be categorized under thioether compounds due to the phenylthio substitution.
The synthesis of 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one typically involves several key steps:
The synthesis may require specific catalysts or reaction conditions, such as temperature control and solvent choice, to optimize yields and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and characterize products.
The molecular structure of 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one consists of a pyrrolidine ring fused to a pyridine system, with a phenylthio group attached to the propanone backbone. The structural formula can be represented as follows:
The compound can participate in various chemical reactions:
Reagents used in these reactions must be chosen carefully based on their compatibility with the functional groups present in the compound to avoid undesired side reactions.
The mechanism of action for 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors. This interaction could modulate their activity, potentially leading to therapeutic effects.
Research into its biological activity suggests that this compound may influence pathways related to cell signaling or metabolic processes, although detailed biochemical studies are necessary for comprehensive understanding.
Thermal stability and reactivity profiles should be evaluated through differential scanning calorimetry and thermogravimetric analysis for practical applications.
3-(Phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one has potential applications in medicinal chemistry due to its unique structural features that may confer biological activity. It could serve as a lead compound for developing new drugs targeting specific diseases or conditions related to enzyme modulation or receptor interaction.
The pyrrolopyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural mimicry of purine nucleotides and its capacity for diverse molecular interactions. This bicyclic framework, particularly the 5H-pyrrolo[3,4-b]pyridin-6(7H)-one core present in 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one, enables potent and selective targeting of ATP-binding sites in kinases. The scaffold's planar aromatic surface facilitates π-stacking interactions, while the lactam moiety provides hydrogen-bonding capabilities critical for anchoring to hinge regions of kinase domains [4] [8]. Structural diversity is achieved through substitution at multiple positions (N-6, C-3, and the fused phenyl ring), allowing fine-tuning of pharmacological properties. For instance, WO2012137089 details pyrrolo[2,3-d]pyrimidine derivatives (structurally analogous to pyrrolopyridines) as potent inhibitors of tropomyosin-related kinases (TRKs), demonstrating nanomolar activity through strategic substitution patterns that optimize target engagement [3]. Similarly, Rho kinase inhibitors featuring pyrrolopyridine cores exhibit enhanced selectivity profiles due to the scaffold's ability to accommodate specific hydrophobic pockets within the kinase active site [4].
Table 1: Comparative Kinase Selectivity Profiles of Pyrrolopyridine-Based Inhibitors
Core Structure | Key Substitutions | Primary Target (IC₅₀) | Selectivity Profile | Reference |
---|---|---|---|---|
Pyrrolo[3,4-b]pyridine | 3-(Phenylthio)propan-1-one | PLK4 (Data not reported) | Inferred from scaffold similarity | Target compound |
Pyrrolo[2,3-b]pyridine | 5-[4-(aminomethyl)phenyl], urea | Tyrosine kinases | Broad-spectrum inhibition | CHEBI:90541 [9] |
Pyrazolo[3,4-b]pyridine | 3-Fluoro-5-(methylsulfonyl)phenyl | PLK4 (26 nM) | >47 kinases at 1 µM [2] | [2] |
Pyrrolo[2,3-d]pyrimidine | Varied aryl/heteroaryl | TRKs | Selective over related kinases | WO2012137089 [3] |
The scaffold's drug-likeness is evidenced by its prevalence in clinical candidates. For example, derivatives bearing 1H-pyrazolo[3,4-b]pyridine scaffolds (structurally related to pyrrolopyridines) demonstrate exceptional PLK4 inhibitory activity (IC₅₀ = 0.026 µM) and significant anti-proliferative effects against breast cancer cell lines (MCF-7 IC₅₀ = 1.52 µM) [2]. The metabolic stability of these fused systems, particularly when substituted with electron-withdrawing groups or fused aromatic systems, contributes to favorable pharmacokinetic profiles, including outstanding plasma stability and moderate liver microsomal stability as reported for advanced PLK4 inhibitors [2].
The phenylthioether moiety (–S–C₆H₅) in 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one serves as a critical pharmacophore influencing both the compound's electronic properties and its binding interactions. Thioethers enhance molecular recognition through several mechanisms: 1) The sulfur atom participates in hydrophobic interactions and weak hydrogen bonding (sigma-hole interactions); 2) The phenyl ring enables π-stacking with aromatic residues in target proteins; and 3) The linkage provides conformational flexibility while maintaining planarity [5] [6]. In kinase inhibitors, thioethers frequently occupy hydrophobic regions adjacent to the ATP-binding cleft. For instance, structure-based optimization of PLK4 inhibitors demonstrated that incorporating sulfur-containing groups, such as methylsulfonylphenyl (as in compound 29u), significantly enhanced potency (IC₅₀ = 26 nM) and selectivity over other kinases [2].
Table 2: Impact of Sulfur-Containing Functional Groups on Inhibitor Properties
Functional Group | Representative Compound | Key Interactions | Effect on Potency | Effect on Selectivity |
---|---|---|---|---|
Phenylthioether | Target Compound | Hydrophobic pocket occupancy, π-stacking | Data not reported (Inferred +) | Data not reported |
Methylsulfonylphenyl | PLK4 inhibitor 29u [2] | H-bonding (sulfonyl), hydrophobic interactions | IC₅₀ = 26 nM (+++) | >47 kinases at 1 µM (++++) |
Thiophene | Various kinase inhibitors | S-π interactions, planar hydrophobic contact | Variable (+) | Moderate (++) |
Sulfonamide | Rho kinase inhibitors [4] | H-bonding (NH/SO₂), hydrophobic | IC₅₀ < 50 nM (++++) | High for ROCK (+++) |
Beyond target engagement, thioethers profoundly influence physicochemical and ADME properties. The phenylthioether group increases lipophilicity (log P), potentially enhancing membrane permeability and cellular uptake. However, this must be balanced against solubility requirements, often achieved through introduction of polar groups elsewhere in the molecule [5]. Crucially, thioethers exhibit superior metabolic stability compared to their ether (–O–) or sulfoxide (–SO–) counterparts, as they are less susceptible to oxidative metabolism by cytochrome P450 enzymes. This property is exploited in WO2015103137A1, where sulfur-containing substituents in serine/threonine kinase inhibitors contribute to extended half-lives in vivo [5]. Furthermore, the electron-rich sulfur can participate in prodrug strategies or serve as a synthetic handle for further derivatization via oxidation to sulfoxides or sulfones, which offer distinct electronic and steric profiles [6].
The propan-1-one linker (–CH₂–CH₂–C(=O)–) in 3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one represents an evolution of flexible carbonyl-containing spacers used to connect heterocyclic pharmacophores in kinase inhibitor design. This motif emerged as a superior alternative to rigid connectors (e.g., direct aryl-aryl bonds) and excessively flexible alkyl chains due to its optimal balance of conformational freedom and directional constraint. The ketone carbonyl provides a hydrogen-bond acceptor, while the three-carbon chain positions attached moieties at optimal distances (approximately 6-9 Å) for simultaneous engagement with key binding pockets [2] [4].
Historically, propan-1-one derivatives gained prominence with the development of PLK inhibitors. Early analogs featured simple aryl-propan-1-one-heteroaryl systems, but systematic optimization revealed that strategic substitution on the aryl ring (e.g., phenylthio in the target compound) and heterocycle (e.g., pyrrolopyridine) dramatically enhanced potency and selectivity. For example, compound 22a (1H-pyrazolo[3,4-b]pyridine linked via propan-1-one) exhibited PLK4 inhibition (IC₅₀ = 0.106 µM), while subsequent incorporation of sulfonyl groups yielded 29u with significantly improved activity (IC₅₀ = 0.026 µM) [2]. This progression highlights the critical role of the propan-1-one tether in positioning extended substituents into specific hydrophobic regions of the kinase ATP-binding site.
Table 3: Evolution of Propan-1-One Derivatives in Kinase Inhibitor Development
Generation | Structural Features | Representative Kinase Target (Potency) | Key Advancements |
---|---|---|---|
First | Simple aryl-propan-1-one-heteroaryl | PLK1 (Moderate, µM) | Proof of concept for flexible linkers |
Second | Substituted aryl (halogen, methyl) + bicyclic N-heterocycle | PLK4 (IC₅₀ ~100 nM) [2] | Improved target engagement via hydrophobic contacts |
Third | Extended aryl (thioether, sulfonamide) + fused scaffolds | PLK4 (IC₅₀ = 26 nM) [2], ROCK [4] | Enhanced potency and kinase selectivity |
Current | Hybrid linkers (e.g., propan-1-one + amide) | Multi-kinase inhibition | Balanced physicochemical properties for in vivo efficacy |
The versatility of the propan-1-one linker is further evidenced in Rho-associated coiled-coil kinase (ROCK) inhibitors. US10696660B2 details compounds where the propan-1-one moiety connects piperazine or piperidine rings with substituted heteroaryls, enabling nanomolar inhibition (IC₅₀ < 50 nM) through optimal vectorial alignment of pharmacophoric elements within the ROCK catalytic cleft [4]. Similarly, WO2015103137A1 claims serine/threonine kinase inhibitors featuring propan-1-one tethers modified with halogen or perfluoroalkyl groups to modulate electron density and steric bulk, thereby fine-tuning kinase selectivity profiles [5]. The historical trajectory underscores the propan-1-one group's transition from a simple spacer to a sophisticated element contributing directly to binding affinity and selectivity through strategic functionalization, particularly at the beta-position as seen in the phenylthio modification of the target compound.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1